(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol
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Overview
Description
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol: is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group at the 6-position and a piperidine ring at the 4-position, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide.
Substitution with Ethoxy Group: The ethoxy group is introduced at the 6-position of the pyrimidine ring using ethyl iodide in the presence of a base like potassium carbonate.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate amine precursors.
Attachment of Methanol Group: The methanol group is introduced at the 4-position of the piperidine ring through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with Receptors: Modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol
- (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol
- (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Uniqueness
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12-7-11(13-9-14-12)15-5-3-10(8-16)4-6-15/h7,9-10,16H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMISWGCFYVFCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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